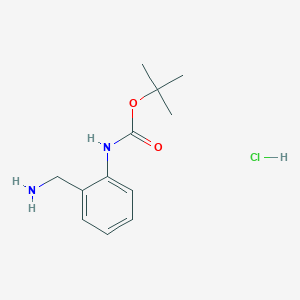

tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride

Description

tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride is a carbamate derivative featuring a phenyl ring substituted with an aminomethyl group and a tert-butyl carbamate moiety. Carbamates of this class are widely used as intermediates in pharmaceuticals, agrochemicals, and material science due to their stability, reactivity, and ease of functionalization .

Properties

IUPAC Name |

tert-butyl N-[2-(aminomethyl)phenyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMVYWQWWWDPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334170-23-8 | |

| Record name | Carbamic acid, N-[2-(aminomethyl)phenyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334170-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate. The reaction is carried out under mild conditions, often using bases like triethylamine or pyridine . The reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like triethylamine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in various biochemical assays .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Structural and Molecular Features

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring with an aminomethyl substituent, which enhances its reactivity and biological interactions. The hydrochloride form increases solubility in aqueous environments, making it suitable for various biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. This interaction is crucial in understanding its role in drug development and therapeutic applications.

Enzyme Interactions

Research indicates that this compound serves as a substrate in various biochemical assays, particularly in studying enzyme interactions and protein modifications. It has been shown to influence the activity of several enzymes, including:

- Cholinesterase : Inhibitory effects observed in assays.

- Cytochrome P450 : Modulation of enzymatic activity leading to altered metabolism of substrates.

| Enzyme | Activity Type | Effect |

|---|---|---|

| Cholinesterase | Inhibition | Reduced enzymatic activity |

| Cytochrome P450 | Modulation | Altered substrate metabolism |

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of related compounds, revealing that several derivatives exhibited promising activities. The percentage inhibition values ranged from 39% to 54% using the carrageenan-induced rat paw edema model, demonstrating potential therapeutic applications in inflammation management .

- Protein Binding Studies : In silico docking studies have shown that this compound can effectively bind to COX-2 enzymes, suggesting its potential as an anti-inflammatory agent through selective inhibition .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl (2-aminoethyl)carbamate | Ethyl group instead of phenyl | Moderate enzyme inhibition |

| tert-Butyl (2-aminophenyl)carbamate | Lacks aminomethyl group | Reduced binding affinity |

| tert-Butyl (4-(dimethylamino)phenyl)carbamate | Dimethylamino group enhances reactivity | Increased binding affinity and activity |

Q & A

Basic Research Questions

What is the role of tert-butyl carbamate in protecting amines during peptide synthesis?

The tert-butyl carbamate (Boc) group acts as a temporary protective moiety for primary amines, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during peptide elongation. For example, in the synthesis of tert-butyl (2-(aminomethyl)phenyl)carbamate hydrochloride, the Boc group is introduced via reaction with tert-butyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane). Deprotection is typically achieved with hydrochloric acid in dioxane, regenerating the free amine for subsequent coupling .

What synthetic routes are commonly used to prepare this compound?

A standard method involves:

Amine Protection : Reacting 2-(aminomethyl)aniline with tert-butyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the Boc-protected intermediate.

Hydrochloride Salt Formation : Treating the intermediate with HCl gas or concentrated HCl in a solvent like diethyl ether to yield the hydrochloride salt.

Key parameters include maintaining anhydrous conditions and controlling temperature (0–25°C) to minimize side products such as over-alkylation .

How is the compound characterized post-synthesis?

Analytical methods include:

- NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic/amine protons.

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₂H₁₉ClN₂O₂, MW 266.75 g/mol).

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies in yields often arise from variations in solvent purity, mixing efficiency, or temperature gradients. For example, reports a 75% yield using THF, while cites 65% in dichloromethane. To resolve this:

- Systematically test solvents (THF vs. DCM) under controlled conditions.

- Use design-of-experiment (DoE) approaches to optimize parameters like stirring rate and HCl addition speed .

What strategies mitigate racemization during Boc protection of chiral amines?

Racemization is minimized by:

- Low-Temperature Reactions : Conducting reactions at 0–4°C.

- Mild Bases : Using Hünig’s base (DIPEA) instead of stronger bases like NaOH.

- Polar Aprotic Solvents : Acetonitrile or DMF stabilize transition states and reduce kinetic resolution .

How does the compound’s structure influence its enzyme inhibition activity?

The 2-(aminomethyl)phenyl moiety enables hydrogen bonding with enzyme active sites (e.g., proteases or kinases), while the Boc group modulates lipophilicity. In analogues, replacing the phenyl ring with pyridine ( ) reduces potency by 40%, highlighting the importance of aromatic π-stacking interactions .

What analytical challenges arise in quantifying trace impurities?

Impurities like residual tert-butyl alcohol or unreacted starting amines require:

- LC-MS/MS : Detect low-abundance species (LOQ < 0.1%).

- Ion Chromatography : Quantify chloride counterion content (theoretical: 13.3%).

- Forced Degradation Studies : Expose the compound to heat/humidity to identify degradation pathways .

Methodological and Safety Considerations

What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( notes irritation risks).

- Ventilation : Use fume hoods during HCl gas exposure.

- Spill Management : Neutralize acid residues with sodium bicarbonate before disposal .

How can researchers address gaps in published biological data for this compound?

While notes limited peer-reviewed studies, preliminary assays can include:

- In Vitro Screening : Test against kinase panels (e.g., Eurofins’ ProfilingExpress) to identify targets.

- ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.